![molecular formula C22H16BrN3O2 B3437664 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3437664.png)
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Descripción general
Descripción
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, also known as BPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOA is a member of the oxadiazole family, which is known for its diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood. However, studies have shown that 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exerts its anti-cancer activity by inducing apoptosis in cancer cells. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to activate the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has also been shown to exhibit strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging. However, the biochemical and physiological effects of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its potent anti-cancer activity. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for cancer treatment. Another advantage of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging.
One of the limitations of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. Additionally, the mechanism of action of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood, which can make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One area of research is the optimization of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a cancer treatment. Studies could focus on improving the solubility of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in aqueous solutions and optimizing its activity against specific cancer cell lines.
Another area of research is the development of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a fluorescent probe. Studies could focus on improving the sensitivity and selectivity of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a probe and optimizing its use in biological imaging.
Overall, 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and optimize its use in different applications.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the major areas of research involving 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is cancer treatment. Studies have shown that 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another area of research involving 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its potential as a fluorescent probe. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibits strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging. Studies have shown that 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be used to detect reactive oxygen species and metal ions in living cells.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-18-10-6-15(7-11-18)14-20(27)24-19-12-8-17(9-13-19)22-26-25-21(28-22)16-4-2-1-3-5-16/h1-13H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDHFSGGCRYJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(acetyloxy)-3-methoxybenzoyl]amino}-4-chlorobenzoic acid](/img/structure/B3437581.png)

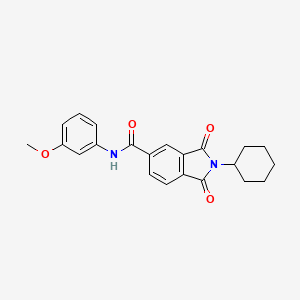
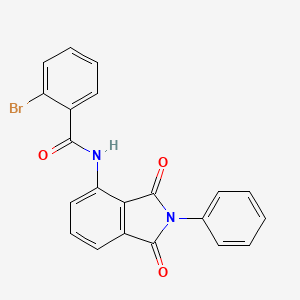
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B3437610.png)
![4-{[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid](/img/structure/B3437618.png)
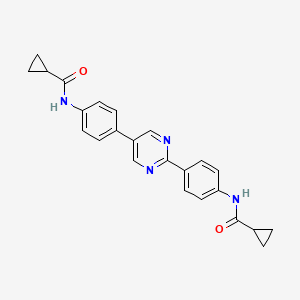
![3-[(2-{[4-(acetyloxy)benzoyl]amino}benzoyl)amino]-2-methylbenzoic acid](/img/structure/B3437622.png)
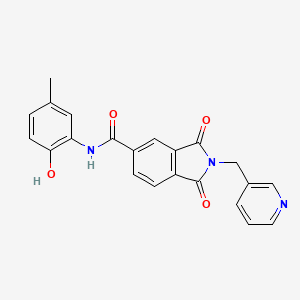
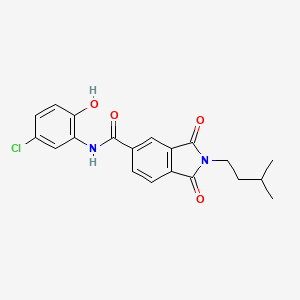

![3-({3-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3437669.png)
![8-mercapto-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3437675.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B3437679.png)